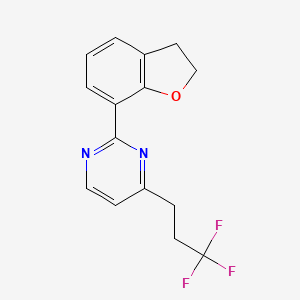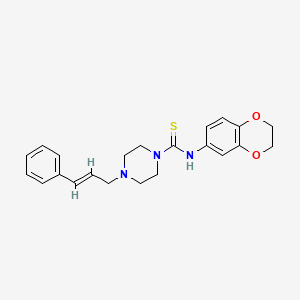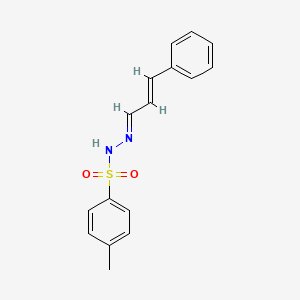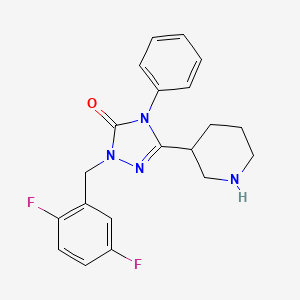![molecular formula C15H17Cl2NO B5358914 2-[(3-chlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5358914.png)
2-[(3-chlorobenzyl)amino]-1-phenylethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chlorobenzyl)amino]-1-phenylethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is commonly referred to as Phenylchloroethanolamine hydrochloride and is synthesized by using a specific method.
Mecanismo De Acción
The exact mechanism of action of Phenylchloroethanolamine hydrochloride is not fully understood. However, studies have suggested that it may act by inhibiting the production of reactive oxygen species, reducing inflammation, and modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
Phenylchloroethanolamine hydrochloride has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and pain. It has also been shown to improve cardiovascular function and modulate neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylchloroethanolamine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological properties. However, its use may be limited by its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on Phenylchloroethanolamine hydrochloride. These include further studies on its pharmacological properties, toxicity, and mechanism of action. Additionally, it may be studied for its potential use in treating other diseases, such as diabetes and neurodegenerative disorders. Further research may also focus on developing new derivatives of Phenylchloroethanolamine hydrochloride with improved pharmacological properties.
Conclusion:
In conclusion, Phenylchloroethanolamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. It is synthesized by using a specific method and exhibits potent antioxidant, anti-inflammatory, and analgesic properties. Further research is needed to fully understand its mechanism of action and potential use in treating various diseases.
Métodos De Síntesis
Phenylchloroethanolamine hydrochloride is synthesized by reacting 3-chlorobenzylamine with styrene oxide in the presence of hydrochloric acid. The reaction mixture is then purified by recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
Phenylchloroethanolamine hydrochloride has been extensively studied for its potential pharmacological applications. It has been found to exhibit antioxidant, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in treating cardiovascular diseases, cancer, and neurological disorders.
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylamino]-1-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c16-14-8-4-5-12(9-14)10-17-11-15(18)13-6-2-1-3-7-13;/h1-9,15,17-18H,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPDYIBGVRMTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-4-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5358834.png)
![(1R*,2R*,6S*,7S*)-4-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5358839.png)
![7-fluoro-2-methyl-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}quinoline](/img/structure/B5358851.png)
![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5358859.png)
![N,N-diethyl-1-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B5358862.png)

![2-{1-[N-(methylsulfonyl)-beta-alanyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5358873.png)

![3-({4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5358881.png)
![3-[(dimethylamino)methyl]-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-3-pyrrolidinol](/img/structure/B5358885.png)


![1'-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5358919.png)
